molecular formula C12H22N2O2 B15233888 rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No.: B15233888
M. Wt: 226.32 g/mol
InChI Key: LPNOEYLQBVUWGH-ZJUUUORDSA-N
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Description

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate: is a chemical compound with a complex structure that belongs to the class of pyrrolopyridines This compound is characterized by its hexahydro-1H-pyrrolo[3,4-b]pyridine core, which is substituted with a tert-butyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile, as well as its ester and amide derivatives . This method allows for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,4-b]pyridine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate include:

  • rel-(4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
  • (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
  • Moxifloxacin Impurity 41

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl and carboxylate substitutions, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

LPNOEYLQBVUWGH-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCN[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1

Origin of Product

United States

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